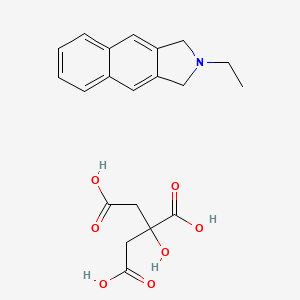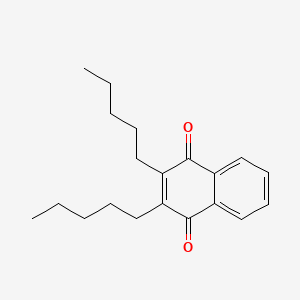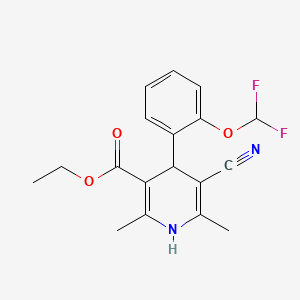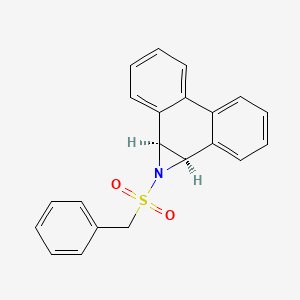
Lithium (3-cyanopyridin-4-yl)methanide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium (3-cyanopyridin-4-yl)methanide is an organolithium compound that features a lithium atom bonded to a 3-cyanopyridin-4-yl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of lithium (3-cyanopyridin-4-yl)methanide typically involves the lithiation of 3-cyanopyridine. This can be achieved through the reaction of 3-cyanopyridine with a strong base such as n-butyllithium (n-BuLi) in an aprotic solvent like tetrahydrofuran (THF) at low temperatures. The reaction proceeds as follows:
3-Cyanopyridine+n-BuLi→Lithium (3-cyanopyridin-4-yl)methanide
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require careful control of reaction conditions to ensure safety and efficiency, particularly given the reactivity of organolithium compounds.
化学反应分析
Types of Reactions: Lithium (3-cyanopyridin-4-yl)methanide can undergo various types of chemical reactions, including:
Nucleophilic Addition: The compound can act as a nucleophile, adding to electrophilic centers in other molecules.
Substitution Reactions: It can participate in substitution reactions, where the lithium atom is replaced by another group.
Coupling Reactions: It can be used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Addition: Reagents such as aldehydes or ketones can be used, typically under anhydrous conditions.
Substitution Reactions: Halogenated compounds are common substrates, with reactions often carried out in polar aprotic solvents.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in cross-coupling reactions.
Major Products: The products of these reactions depend on the specific substrates and conditions used. For example, nucleophilic addition to an aldehyde would yield a secondary alcohol, while a Suzuki-Miyaura coupling would produce a biaryl compound.
科学研究应用
Lithium (3-cyanopyridin-4-yl)methanide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Its derivatives may be explored for potential biological activity, although specific applications are still under investigation.
Medicine: Research into its potential medicinal properties is ongoing, with interest in its use as a building block for drug development.
Industry: It may be used in the production of advanced materials, such as polymers and electronic components.
作用机制
The mechanism by which lithium (3-cyanopyridin-4-yl)methanide exerts its effects involves its role as a nucleophile. The lithium atom stabilizes the negative charge on the carbon atom, allowing it to attack electrophilic centers in other molecules. This reactivity is facilitated by the electron-withdrawing cyano group, which further stabilizes the negative charge.
相似化合物的比较
- Lithium (2-cyanopyridin-4-yl)methanide
- Lithium (3-cyanopyridin-2-yl)methanide
- Lithium (4-cyanopyridin-3-yl)methanide
Comparison: Lithium (3-cyanopyridin-4-yl)methanide is unique due to the position of the cyano group on the pyridine ring, which influences its reactivity and stability. Compared to its isomers, it may exhibit different reactivity patterns and selectivity in chemical reactions, making it a valuable reagent in organic synthesis.
属性
CAS 编号 |
109355-91-1 |
|---|---|
分子式 |
C7H5LiN2 |
分子量 |
124.1 g/mol |
IUPAC 名称 |
lithium;4-methanidylpyridine-3-carbonitrile |
InChI |
InChI=1S/C7H5N2.Li/c1-6-2-3-9-5-7(6)4-8;/h2-3,5H,1H2;/q-1;+1 |
InChI 键 |
LPHJATWCGAAMJB-UHFFFAOYSA-N |
规范 SMILES |
[Li+].[CH2-]C1=C(C=NC=C1)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[2-(Morpholin-4-yl)ethyl]-1,3-dihydro-2H-imidazole-2-thione](/img/structure/B14336407.png)


![2,2'-[(3-Bromopropane-1,2-diyl)bis(oxymethylene)]bis(oxirane)](/img/structure/B14336414.png)

![2-{[(6-Hydroxyhexyl)oxy]carbonyl}-2-methylcyclohexane-1-carboxylate](/img/structure/B14336424.png)

![1-Chloro-4-[(4-methylphenyl)ethynyl]benzene](/img/structure/B14336438.png)

![Bis[(3-methyloxiran-2-yl)methyl] hexanedioate](/img/structure/B14336449.png)
![2-{6-[2-(4-Fluorophenyl)ethyl]pyridin-3-YL}-5-pentylpyrimidine](/img/structure/B14336451.png)

